2-Fluoro-4-(3-hydroxypropyl)pyridine
Description
2-Fluoro-4-(3-hydroxypropyl)pyridine is a fluorinated pyridine derivative featuring a hydroxypropyl substituent at the 4-position and a fluorine atom at the 2-position. The fluorine atom introduces electron-withdrawing effects, modulating the pyridine ring's electronic properties and reactivity, while the hydroxypropyl group contributes to hydrogen bonding and solubility in polar solvents.
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
3-(2-fluoropyridin-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H10FNO/c9-8-6-7(2-1-5-11)3-4-10-8/h3-4,6,11H,1-2,5H2 |
InChI Key |
ACUWVOAVOJFRMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CCCO)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-Fluoro-4-(3-hydroxypropyl)pyridine and related compounds:
Key Comparative Insights
Electronic Effects :
- The fluorine atom in this compound reduces pyridine ring basicity and enhances electrophilicity compared to chlorine -containing analogs (e.g., compounds). This may favor nucleophilic substitution or metal coordination at specific positions .
- Triazolyl groups in PTD enable strong chelation with metals, a property absent in the target compound unless additional coordinating groups are introduced .
Thermal Stability: PTD’s melting point (111°C) is significantly lower than that of chloro-/amino-substituted pyridines (268–287°C), suggesting that bulky or polar substituents (e.g., -Cl, -NH2, aryl) enhance lattice energy and thermal stability .
Solubility and Hydrogen Bonding :
- The hydroxypropyl group in this compound likely improves aqueous solubility via hydrogen bonding, similar to PTD. However, PTD’s triazolyl groups may reduce solubility compared to simpler hydroxyalkyl chains .
- In , intramolecular hydrogen bonding in hydroxypropyl-substituted quinazolones alters reaction selectivity, suggesting analogous effects could influence the target compound’s reactivity .
Crystallography and Solid-State Behavior: PTD’s orthorhombic crystal structure (Pbc2 space group) and stability upon recrystallization highlight the role of noncovalent interactions (CH/π, OH/X) in solid-state packing. The target compound’s fluorine atom may induce distinct packing modes due to its smaller size and electronegativity .
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